molecular formula C12H14BrNO2 B1389856 2-Bromo-N-{2-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide CAS No. 1138442-37-1

2-Bromo-N-{2-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide

Cat. No.: B1389856
CAS No.: 1138442-37-1
M. Wt: 284.15 g/mol
InChI Key: BVCBTUIOENMYKH-UHFFFAOYSA-N
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Description

2-Bromo-N-{2-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide is an organic compound with the molecular formula C12H14BrNO2. This compound is characterized by the presence of a bromine atom, an acetamide group, and a phenyl ring substituted with a 2-methyl-2-propenyl ether group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-{2-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide typically involves the bromination of a precursor compound followed by acetamidation. The reaction conditions often require the use of bromine or a brominating agent, and the process is carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and acetamidation processes, utilizing automated reactors and precise control of reaction parameters to achieve high yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-{2-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Elimination Reactions: The compound can undergo elimination to form alkenes.

    Oxidation and Reduction Reactions: The phenyl ring and other functional groups can participate in oxidation and reduction reactions.

Common Reagents and Conditions

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, substitution reactions may yield various substituted derivatives, while elimination reactions can produce alkenes.

Scientific Research Applications

2-Bromo-N-{2-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-N-{2-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the acetamide group play crucial roles in its reactivity and binding affinity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-phenylacetamide
  • 2-Bromo-N-{2-[(2-methyl-2-propenyl)oxy]-phenyl}ethanamide
  • 2-Bromo-N-{2-[(2-methyl-2-propenyl)oxy]-phenyl}propionamide

Uniqueness

2-Bromo-N-{2-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide is unique due to the presence of the 2-methyl-2-propenyl ether group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature can influence its interaction with molecular targets and its overall biological activity.

Properties

IUPAC Name

2-bromo-N-[2-(2-methylprop-2-enoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-9(2)8-16-11-6-4-3-5-10(11)14-12(15)7-13/h3-6H,1,7-8H2,2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCBTUIOENMYKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=CC=C1NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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